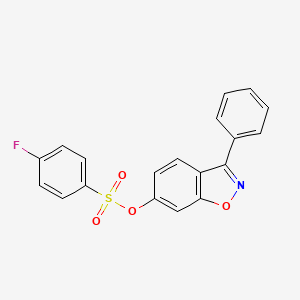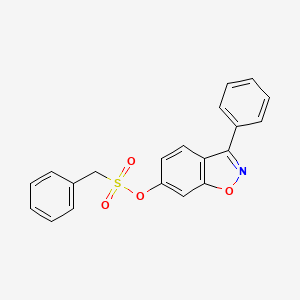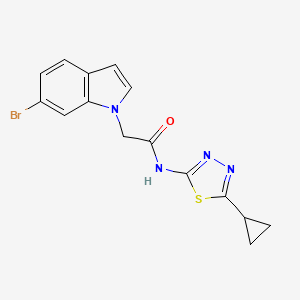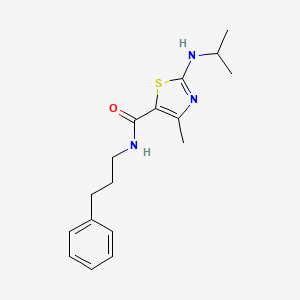![molecular formula C15H15N5O3S B11012363 N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B11012363.png)
N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoxazolo[4,5-e]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide typically involves multi-component reactions (MCRs). One efficient method is a catalyst-free, one-pot, three-component condensation procedure. This method involves the condensation of isatins, 3-methylisoxazol-5-amine, and cyclic enolizable carbonyl compounds in ethylene glycol at 80°C . The reaction is characterized by its simplicity, high yield, and environmentally benign nature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely to be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antitumor activity and can be used in the development of anticancer drugs.
Agrochemistry: It has pesticidal activity and can be used as a herbicide antidote.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of biological processes. For example, its antitumor activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazolo[4,5-e]pyridine derivatives, such as:
- 3-methylisoxazol-5-amine
- 4-acyl-1H-pyrrole-2,3-diones
- α-ketoamides
Uniqueness
N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a thiadiazole ring with an isoxazolo[4,5-e]pyridine core makes it a versatile compound with a wide range of uses in various scientific fields.
Properties
Molecular Formula |
C15H15N5O3S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C15H15N5O3S/c1-7-11-12(8-4-3-5-9(8)16-14(11)23-20-7)13(21)17-15-19-18-10(24-15)6-22-2/h3-6H2,1-2H3,(H,17,19,21) |
InChI Key |
JVTYTHSUYXLJFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=NN=C(S4)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chlorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B11012283.png)
![Ethyl (2-{[(2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11012285.png)

![Ethyl 4-[(2-{[(3-fluorophenyl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B11012298.png)
![N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-methionine](/img/structure/B11012305.png)
![N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B11012309.png)




![[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl][2-(isobutylamino)-1,3-thiazol-4-yl]methanone](/img/structure/B11012348.png)

![2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-(pyridin-4-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11012367.png)
![2-[acetyl(benzyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11012377.png)
